3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with benzodioxole and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, which may affect its biological activity and chemical properties.
5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the benzodioxole group, which may influence its reactivity and applications.
3-(1,3-Benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Similar structure but without the methoxy groups, potentially altering its chemical behavior and biological effects.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both benzodioxole and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-20-12-5-4-11(8-14(12)21-2)17-18-16(19-24-17)10-3-6-13-15(7-10)23-9-22-13/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEIEMTXABTOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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